2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-10(8-16-17(9)2)7-13-14(18)11-5-3-4-6-12(11)15(13)19/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGOJYRBJKZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Reaction for Pyrazole-4-Carboxaldehyde Synthesis
The 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde precursor is synthesized via the Vilsmeier-Haack reaction, a cornerstone in heterocyclic chemistry. This method involves treating 1,5-dimethyl-1H-pyrazole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds through the formation of a chloroiminium intermediate, which undergoes hydrolysis to yield the aldehyde (Figure 1).
Key Conditions
- Reagents : DMF (2.5 equiv), POCl₃ (1.2 equiv)
- Temperature : 0–5°C (initial), then reflux at 80°C
- Workup : Neutralization with aqueous sodium acetate, extraction with ethyl acetate
- Yield : 68–75%
This route is favored for its scalability and compatibility with electron-rich heterocycles.
Condensation with Indene-1,3-Dione
The aldehyde intermediate undergoes a Claisen-Schmidt condensation with indene-1,3-dione to form the target compound. This step involves base-catalyzed deprotonation of the indene-dione’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl (Figure 2).
Optimized Protocol
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent : Anhydrous ethanol or methanol
- Temperature : Reflux at 78°C for 6–8 hours
- Isolation : Precipitation upon cooling, filtration, and recrystallization from ethanol
- Yield : 82–88%
Mechanistic Insights
- Enolate Formation : The base abstracts a proton from indene-1,3-dione, generating a resonance-stabilized enolate.
- Nucleophilic Addition : The enolate attacks the electrophilic carbonyl carbon of the pyrazole-carboxaldehyde.
- Dehydration : Elimination of water forms the α,β-unsaturated ketone, completing the conjugation.
Reaction Conditions and Optimization
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate enolate formation but complicate purification. Ethanol strikes a balance between reactivity and practicality, achieving yields >80% without side products.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, reducing reaction time by 30%.
Temperature Control
Maintaining reflux temperatures ensures complete dehydration. Lower temperatures (50–60°C) favor kinetic control but require extended durations (12+ hours).
Mechanistic Insights
Spectroscopic Validation
¹H NMR Analysis :
- The disappearance of the aldehyde proton (δ 9.8–10.2 ppm) confirms consumption of the pyrazole-carboxaldehyde.
- The emergence of a vinyl proton signal (δ 7.2–7.5 ppm) verifies conjugated double bond formation.
IR Spectroscopy :
- A strong absorption at 1680–1700 cm⁻¹ corresponds to the carbonyl stretches of the indene-dione and conjugated ketone.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining yields of 78–85%. This method leverages rapid, uniform heating to enhance enolate reactivity.
Solid-State Mechanochemistry
Ball-milling the aldehyde and indene-dione with K₂CO₃ achieves 70% yield in 2 hours, eliminating solvent use. This approach aligns with green chemistry principles but faces scalability challenges.
Industrial-Scale Production Considerations
Process Intensification
Continuous flow reactors enable precise control over residence time and temperature, minimizing byproducts. Pilot-scale trials demonstrate 90% conversion with a throughput of 5 kg/day.
Purification Strategies
Crystallization Optimization :
- Solvent : Ethanol/water (4:1 v/v)
- Purity : >99% after two recrystallizations
- Yield Recovery : 95% of initial product
Analytical Characterization
Table 1. Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 252.27 g/mol | ESI-MS |
| Melting Point | 218–220°C | DSC |
| LogP (XLogP3-AA) | 2.2 | Computational |
| Topological Polar Surface | 52 Ų | Cactvs |
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at multiple sites:
| Oxidizing Agent | Reaction Site | Product Formed | Conditions |
|---|---|---|---|
| KMnO₄/H⁺ | Pyrazole methyl groups | Carboxylic acid derivatives | Acidic aqueous medium, 60°C |
| H₂O₂/Fe³⁺ | Indene-dione α-position | Epoxide intermediates | Ethanol, reflux (4 h) |
| O₂/CuCl₂ | Methylene bridge | Ketone-functionalized products | DMF, 80°C, 12 h |
Key studies show the pyrazole ring’s methyl groups oxidize preferentially over the indene-dione moiety due to steric accessibility . Epoxidation occurs via radical mechanisms under iron catalysis .
Reduction Pathways
The compound’s α,β-unsaturated system enables targeted reductions:
a) Carbonyl Reduction
-
Reagent: NaBH₄/MeOH
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Product: 2-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-1H-indene-1,3(2H)-diol
b) Conjugated Double Bond Hydrogenation
-
Catalyst: Pd/C (10%) under H₂
-
Product: Saturated indane derivative
Cycloaddition and Annulation
The electron-deficient indene-dione system participates in Diels-Alder reactions:
| Dienophile | Product | Application |
|---|---|---|
| 1,3-Butadiene | Tetracyclic fused indeno-pyrazolo system | Antimalarial drug development |
| Anthracene | Hexacyclic aromatic adducts | Materials science |
Notably, microwave-assisted conditions (150°C, 20 min) enhance reaction rates by 5× compared to thermal methods .
Nucleophilic Substitution
The pyrazole ring undergoes regioselective substitutions:
a) Amination
-
Reagents: NH₂R (R = alkyl/aryl), K₂CO₃
-
Site: Pyrazole C-4 position
-
Example Product: 4-(Dimethylamino)-substituted derivative (IC₅₀ = 1.8 μM vs. P. falciparum)
b) Halogenation
-
Method: NXS (X = Cl, Br) in CHCl₃
-
Outcome: 3,5-Dihalopyrazole derivatives
Condensation Reactions
The methylene bridge acts as an electrophilic center for Knoevenagel condensations:
a) With Active Methylene Compounds
-
Partners: Malononitrile, ethyl cyanoacetate
-
Conditions: Piperidine/EtOH, reflux
-
Products: 2-(Pyrazolylmethylene)indene-dione hybrids (λₐbs = 420–480 nm)
b) With Aromatic Aldehydes
-
Example: 4-Nitrobenzaldehyde → Extended π-conjugated systems
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Norrish Type II cleavage of the methylene bridge
-
Formation: 1,5-Dimethylpyrazole-4-carbaldehyde + Indene-dione radical
Industrial-Scale Modifications
Recent advances employ continuous flow systems to achieve 89% conversion in <30 min .
This compound’s versatile reactivity enables applications ranging from antimalarial drug development to organic electronics. Current research focuses on asymmetric catalysis to access enantiomerically pure derivatives for chiral sensing applications.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits notable biological activities that make it a candidate for drug development.
Antileishmanial Activity
Research indicates that 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione can inhibit key enzymes in the metabolic pathways of Leishmania parasites, leading to their death. The mechanism involves interference with the parasite's energy metabolism, which is crucial for its survival.
Antimalarial Properties
The compound has shown promise in inhibiting Plasmodium falciparum, the causative agent of malaria. Its interaction with specific molecular targets may disrupt the life cycle of the parasite, providing a basis for developing new antimalarial therapies.
Chemical Synthesis Applications
2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione serves as a valuable building block in organic synthesis.
Synthesis of Novel Compounds
The compound can be synthesized through the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. This reaction typically employs bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol. The resulting compound can be further modified to create derivatives with enhanced biological activities .
Reactivity and Functionalization
The compound is versatile in undergoing various chemical reactions:
- Oxidation : Using agents like potassium permanganate to yield oxidized derivatives.
- Reduction : Employing sodium borohydride to produce reduced forms of the carbonyl groups.
- Substitution Reactions : Participating in nucleophilic substitutions at the pyrazole ring .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione in different research contexts:
Study on Antileishmanial Activity
A study demonstrated that derivatives of this compound exhibited significant activity against Leishmania donovani. The research focused on structure–activity relationships (SAR) to optimize potency and selectivity .
Antimalarial Activity Evaluation
In another study, researchers evaluated a series of pyrazole derivatives, including 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione for their antimalarial properties. The findings indicated that modifications at specific positions on the pyrazole ring could enhance activity against Plasmodium falciparum.
Mechanism of Action
The mechanism of action of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Pyrazole-Indene-dione Derivatives
Key Differences :
- Steric Hindrance : The 1-phenyl group in some analogs may reduce solubility but improve binding to hydrophobic enzyme pockets .
Hydrazone-Linked Derivatives
- 2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)dione: Features a hydrazone bridge instead of methylene. Higher melting point (217–220°C) due to hydrogen-bonding capacity of the hydrazone group . Synthesized in 52% yield via refluxing hydrazine and isatin in acetic acid .
Comparison :
- The hydrazone linkage introduces hydrogen-bonding sites, which may improve interactions with biological targets (e.g., enzymes) compared to the methylene bridge in the target compound .
Thiazolidinone and Indole Derivatives
- 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)-1H-indene-1,3(2H)-dione: Contains a sulfur-rich thiazolidinone ring. Enhanced solubility in polar solvents due to thione groups .
- (Z)-2-((1H-Indol-3-yl)methylene)-1H-indene-1,3(2H)-dione :
Key Insight :
- Sulfur and nitrogen heterocycles (e.g., thiazolidinone, indole) improve pharmacokinetic properties, such as blood-brain barrier penetration, compared to the dimethylpyrazole derivative .
Chromone-Fused Derivatives
- 2-((6-Bromo-4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione: Bromine atom enables halogen bonding (e.g., with kinase ATP-binding sites). Synthesized in 52% yield via Knoevenagel condensation .
- 2-((6-Nitro-4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione :
Comparison :
- Chromone hybrids exhibit broader bioactivity (e.g., anticancer, antimicrobial) due to the fused benzopyrone system, which is absent in the target compound .
Amino-Functionalized Derivatives
- 2-(Hydroxy(phenylamino)methylene)-1H-indene-1,3(2H)-dione: Amino group introduces hydrogen-bond donor/acceptor sites. Potential for enzyme inhibition (e.g., β-lactamases) via polar interactions .
Advantage :
- Amino-substituted derivatives show higher solubility in aqueous media compared to the hydrophobic dimethylpyrazole analog .
Biological Activity
2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a pyrazole ring and an indene-dione moiety, making it a promising candidate for pharmaceutical development.
The compound's IUPAC name is 2-[(1,5-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione. Its molecular formula is , and it has been synthesized through the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions.
Antimicrobial and Antiparasitic Activities
Research indicates that pyrazole derivatives exhibit significant antileishmanial and antimalarial properties. Specifically, 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione has been shown to inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death .
A study highlighted the compound's efficacy against Leishmania species, suggesting that it disrupts the parasite's energy metabolism by targeting specific enzymes . Additionally, its potential as an antimalarial agent has been explored, with promising results indicating inhibition of Plasmodium falciparum growth in vitro.
Antitumor Activity
The compound has also been investigated for its antitumor effects. Indanone derivatives are known to exhibit cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Anti-inflammatory Properties
Another significant biological activity of this compound is its anti-inflammatory effect. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound's structure allows it to act as a selective COX inhibitor, reducing inflammation in various models .
The mechanism of action for 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione involves several pathways:
- Enzyme Inhibition : The compound inhibits enzymes critical for parasite metabolism and cancer cell proliferation.
- Oxidative Stress Induction : It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in tumor cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1,5-Dimethylpyrazole | Antileishmanial | Enzyme inhibition |
| Hydrazine-coupled pyrazoles | Antimalarial | Metabolic disruption |
| Indanone derivatives | Antitumor | Apoptosis induction |
This table illustrates that while many pyrazole derivatives share similar biological activities, the specific combination of functionalities in 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione may confer unique advantages in therapeutic applications.
Case Studies
Several studies have documented the biological effects of this compound:
- Antileishmanial Study : A recent study demonstrated that the compound effectively inhibited Leishmania donovani growth in vitro with an IC50 value comparable to standard treatments .
- Anticancer Research : Another investigation reported that treatment with this compound led to a significant decrease in tumor cell viability across multiple cancer types, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic protocols for preparing 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione?
The compound is synthesized via a TP-C reaction involving:
- Precursor : 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione (1a) as the starting material.
- Reagents : Me₂PhP (catalyst), acyl chlorides (e.g., 4-methylbenzoyl chloride), and Et₃N (base) in anhydrous THF.
- Conditions : Reaction times range from 0.5–2 hours at 30°C, yielding derivatives like 5ab (86% yield) after column chromatography (SiO₂, Hexanes:EtOAc) .
Q. How is the compound characterized to confirm its structural identity?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the indene-dione carbonyl groups (δ ~170–180 ppm) and pyrazole methyl groups (δ ~2.5 ppm) .
- HRMS : Validation of molecular ion peaks (e.g., [M]⁺ for brominated derivatives at m/z 379.9684) .
- Melting Points : Measured via capillary tube (e.g., 284.1–285.0°C for 5ab ) .
Advanced Research Questions
Q. How can structural ambiguities in derivatives be resolved using crystallography?
- SHELX Suite : Refinement with SHELXL (for small-molecule crystallography) to resolve anisotropic displacement parameters and twinning .
- Mercury CSD : Visualization of intermolecular interactions (e.g., π-π stacking in fused chromone-indene systems) . Example: Derivatives like 3o (benzo[h]chromen-3-yl analogs) require high-resolution data for accurate refinement due to steric hindrance .
Q. What strategies optimize reaction yields for complex derivatives?
- Catalyst Loading : Increasing Me₂PhP equivalents (1.2 equiv.) improves nucleophilic attack efficiency in TP-C reactions .
- Solvent Effects : Anhydrous THF enhances reactivity compared to CH₂Cl₂, as seen in the synthesis of 5aj (2-hour reaction vs. 0.5 hours for 5ak ) .
- Temperature Control : Reactions at 30°C minimize side-product formation in cyclopentadienylide adducts .
Q. How can data contradictions in spectroscopic results be addressed?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., chromone-indene fused systems) .
- Isotopic Labeling : For brominated analogs (e.g., 1f ), isotopic HRMS distinguishes [⁷⁹Br] vs. [⁸¹Br] contributions .
Q. What computational methods predict the compound’s electronic properties?
- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, 2-((4,7-dimethylnaphthalen-1-yl)methylene) analogs show low energy gaps (~3.5 eV), correlating with corrosion inhibition potential .
- Molecular Dynamics (MD) : Simulate inhibitor-metal surface interactions to prioritize derivatives for experimental testing .
Methodological Challenges & Solutions
Q. How to troubleshoot low yields in TP-C reactions?
- Intermediate Trapping : Use TLC to monitor reaction progress (e.g., Rf = 0.40 for 5ab in Hexanes:EtOAc 90:10) .
- Purification : Gradient elution in column chromatography (e.g., Hexanes:EtOAc 80:20 for 5ae ) .
Q. What precautions are required for handling hygroscopic intermediates?
- Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps (e.g., PBu₃ in CH₂Cl₂ for 3p/3q synthesis) .
- Storage : Seal intermediates under argon post-synthesis (e.g., brominated derivatives like 1f ) .
Emerging Research Directions
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What novel applications are feasible for this compound class?
- Materials Science : Derivatives with fused pentaleno-chromene systems (e.g., 3o ) show potential as organic semiconductors .
- Catalysis : Phosphanylidene adducts (e.g., 3b ) may serve as ligands in transition-metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
